molecular formula C17H20N2O3S2 B2945185 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide CAS No. 1021069-85-1

2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide

Cat. No. B2945185
CAS RN: 1021069-85-1
M. Wt: 364.48
InChI Key: BZSVCSVKFRFKBV-UHFFFAOYSA-N
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Description

The compound “2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a methoxyphenyl group, and an acetamide group . These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key feature. The methoxyphenyl and acetamide groups are attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms. The acetamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of structurally related compounds has been a focal point in the search for new therapeutic agents. For instance, the synthesis and evaluation of various derivatives have led to discoveries in anticonvulsant, antimicrobial, and anticancer activities:

  • Anticonvulsant Activity: Some derivatives have been synthesized and tested for their efficacy against seizures induced by maximal electroshock (MES), revealing potential anticonvulsant properties (Aktürk et al., 2002).
  • Antimicrobial Activity: The antimicrobial properties of rhodanine-3-acetic acid-based amides and esters against a panel of bacteria, mycobacteria, and fungi have been explored, highlighting the potential use of similar compounds in treating infectious diseases (Krátký et al., 2017).
  • Anticancer Activity: Research into novel diastereoselective benzothiazole β-lactam conjugates has shown that certain derivatives exhibit promising anticancer activities, suggesting that similar structures could be explored for therapeutic applications (Alborz et al., 2018).

Material Science and Drug Design

The unique structural features of compounds like 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-propylacetamide make them candidates for material science research and drug design:

  • Glutaminase Inhibition: Derivatives such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as glutaminase inhibitors, offering insights into designing compounds with improved drug-like properties and solubility for therapeutic use (Shukla et al., 2012).
  • Antibacterial and Antifungal Activities: The synthesis and biological evaluation of Schiff bases containing thiazole rings have demonstrated antibacterial and antifungal activities, providing a basis for the development of new antimicrobial agents (Bharti et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine, and methods for its synthesis and purification .

properties

IUPAC Name

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-8-18-16(21)9-13-10-23-17(19-13)24-11-15(20)12-4-6-14(22-2)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSVCSVKFRFKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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